molecular formula C4H4BrNO B580535 4-bromo-5-methylOxazole CAS No. 1240601-01-7

4-bromo-5-methylOxazole

Cat. No.: B580535
CAS No.: 1240601-01-7
M. Wt: 161.986
InChI Key: MDCZFTAWFJRCII-UHFFFAOYSA-N
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Description

4-Bromo-5-methylOxazole is an organic compound with the molecular formula C4H4BrNO. This compound is part of the oxazole family, which consists of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound has gained interest in various fields of scientific research and industry due to its unique physical, chemical, and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methylOxazole typically involves the bromination of 5-methylOxazole. One common method includes the use of bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methylOxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide or thiourea, typically in polar solvents like dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions include various substituted oxazoles, which can have different functional groups depending on the reagents used .

Scientific Research Applications

4-Bromo-5-methylOxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

    Isoxazole: Another five-membered heterocyclic compound with similar structural features but different chemical properties.

    Imidazole: Contains two nitrogen atoms in the ring and is known for its wide range of biological activities.

    Thiazole: Contains a sulfur atom in place of the oxygen atom in oxazole, leading to different reactivity and applications.

Uniqueness: 4-Bromo-5-methylOxazole is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and potential for functionalization compared to other similar compounds .

Biological Activity

4-Bromo-5-methylOxazole is a heterocyclic compound belonging to the isoxazole family, characterized by its unique chemical structure and diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential applications in medicine and industry.

Chemical Structure and Properties

  • Molecular Formula : C₄H₄BrNO
  • Molecular Weight : 198.45 g/mol
  • Structure : The compound features a five-membered ring containing one nitrogen atom and one oxygen atom, with a bromine atom at the 4-position and a methyl group at the 5-position.

Biological Activities

This compound has been studied for its various biological activities:

  • Antimicrobial Activity :
    • Exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
    • Inhibits biofilm formation, which is crucial in treating chronic infections.
  • Anticancer Properties :
    • Demonstrated potential in inhibiting cancer cell proliferation in various studies.
    • Mechanisms may involve modulation of cell signaling pathways and induction of apoptosis in cancer cells.
  • Enzyme Inhibition :
    • Acts as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which is involved in drug metabolism. This suggests potential interactions with other pharmaceutical compounds.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Binding Interactions : The compound binds to specific enzymes and receptors through non-covalent interactions, influencing their activity.
  • Biochemical Pathways : It is known to affect multiple biochemical pathways, including those involved in inflammation and cell growth regulation.

Pharmacokinetics

  • Absorption : The compound shows high gastrointestinal absorption and is capable of crossing the blood-brain barrier, making it a candidate for central nervous system-related applications.
  • Distribution : Its distribution within biological systems can vary based on structural modifications and interactions with proteins.
  • Metabolism : As an inhibitor of cytochrome P450 enzymes, it may alter the metabolism of co-administered drugs, necessitating further investigation into its pharmacokinetic profile.

Case Studies

Several studies have highlighted the potential of this compound as a therapeutic agent:

  • Anticancer Study :
    • A study involving various cancer cell lines demonstrated that derivatives of this compound exhibited varying degrees of cytotoxicity. Structural modifications significantly influenced their antiproliferative activity.
  • Antimicrobial Efficacy :
    • Research showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antimicrobial agent .

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Isoxazole Five-membered ring with nitrogen and oxygenAnticancer, anti-inflammatory
Thiazole Contains sulfur instead of oxygenAntimicrobial, antifungal
Imidazole Two nitrogen atoms in the ringAntifungal, anti-inflammatory

Future Directions

Research on this compound continues to expand, focusing on:

  • Drug Development : Exploring its potential as a lead compound for developing new antimicrobial and anticancer drugs.
  • Mechanistic Studies : Further investigations into its molecular mechanisms will enhance understanding of its biological effects.

Properties

IUPAC Name

4-bromo-5-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO/c1-3-4(5)6-2-7-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCZFTAWFJRCII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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